N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide
説明
N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has garnered significant attention from the scientific community due to its potential applications in the treatment of various neurological disorders.
科学的研究の応用
N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and it may also have potential as a treatment for addiction and pain.
作用機序
N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide selectively activates mGluR7, a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 results in the inhibition of neurotransmitter release, including glutamate, which is the primary excitatory neurotransmitter in the brain. This inhibition can lead to a reduction in anxiety and depression-like behaviors.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce glutamate release in the prefrontal cortex and hippocampus, which are regions of the brain involved in cognitive and emotional processing. It has also been shown to increase GABA release in the amygdala, a region of the brain involved in fear and anxiety.
実験室実験の利点と制限
N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide has several advantages for lab experiments, including its high selectivity for mGluR7 and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and the need for specialized equipment to administer it.
将来の方向性
There are several future directions for research on N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide. One area of interest is the potential use of N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide as a treatment for addiction and pain. Another area of interest is the development of new compounds that target mGluR7 with greater potency and selectivity. Finally, there is a need for further studies to better understand the mechanisms of action of N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide and its potential therapeutic applications in various neurological disorders.
Conclusion:
In conclusion, N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide is a selective agonist for mGluR7 that has potential applications in the treatment of various neurological disorders. Its mechanism of action involves the inhibition of neurotransmitter release, including glutamate, which can lead to a reduction in anxiety and depression-like behaviors. While N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide has several advantages for lab experiments, including its selectivity and ability to cross the blood-brain barrier, it also has some limitations. Further research is needed to better understand the potential therapeutic applications of N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide and to develop new compounds that target mGluR7 with greater potency and selectivity.
特性
IUPAC Name |
N-(3-acetamidophenyl)-4-morpholin-4-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14(23)20-16-3-2-4-17(13-16)21-19(24)15-5-7-18(8-6-15)22-9-11-25-12-10-22/h2-8,13H,9-12H2,1H3,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGGNKPUFDHSNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-4-(morpholin-4-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。